molecular formula C13H15N B3210154 2-Isopropyl-[1]naphthylamine CAS No. 106213-85-8

2-Isopropyl-[1]naphthylamine

Cat. No.: B3210154
CAS No.: 106213-85-8
M. Wt: 185.26 g/mol
InChI Key: RUMDRIODOLGRTI-UHFFFAOYSA-N
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Description

2-Isopropyl-[1]naphthylamine is a specialized organic compound that features an amine group and an isopropyl substituent on a naphthalene ring system. This structure suggests its potential as a valuable intermediate in advanced organic synthesis and materials science research. It may serve as a key precursor in the development of complex molecules, including ligands for catalytic systems, organic dyes, and functional materials. Researchers can leverage this compound to explore novel reaction pathways or to synthesize proprietary substances for experimental purposes. The presence of the isopropyl group, a feature studied in related compounds like 2-isopropylnaphthalene for its role in the Hock process to produce naphthol , indicates potential utility in designing molecules with tailored steric and electronic properties. As with many naphthylamine derivatives, appropriate safety precautions must be observed. This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDRIODOLGRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293567
Record name 2-(1-Methylethyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106213-85-8
Record name 2-(1-Methylethyl)-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106213-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethyl)-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1naphthylamine can be achieved through several methods. One common approach involves the reaction of 2-naphthol with isopropylamine under specific conditions. Another method includes the reduction of 2-nitro-1-isopropylnaphthalene using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of 2-Isopropyl-1naphthylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1naphthylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and substituted naphthalene compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Isopropyl-naphthylamine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to undergo multiple chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions facilitate the formation of diverse derivatives that are essential in organic chemistry.

Types of Reactions

  • Oxidation : Converts 2-Isopropyl-naphthylamine into naphthoquinones using agents like potassium permanganate.
  • Reduction : Can be reduced to yield different amine derivatives, often utilizing hydrogen gas with palladium on carbon as a catalyst.
  • Electrophilic Substitution : Allows the introduction of various functional groups onto the naphthalene ring, expanding the compound's utility in synthesizing complex molecules .

Biological Research

Potential Biological Activities
Research has indicated that 2-Isopropyl-naphthylamine may exhibit various biological activities. Studies are ongoing to explore its interactions with biomolecules and potential therapeutic applications. The compound's ability to act as a ligand suggests possible roles in modulating enzyme activity and receptor interactions.

Pharmaceutical Applications

Investigations into Pharmacological Properties
The compound is being studied for its pharmacological properties, including potential anti-inflammatory and antitumor activities. Its derivatives may serve as lead compounds in drug discovery programs aimed at developing new therapeutic agents .

Industrial Applications

Production of Dyes and Pigments
In industrial settings, 2-Isopropyl-naphthylamine is utilized in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for formulating colorants used in various materials, including textiles and plastics .

Mechanism of Action

The mechanism of action of 2-Isopropyl-1naphthylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Key Structural Features
2-Isopropyl-[1]naphthylamine C13H15N 1-Naphthylamine core with 2-isopropyl substituent
1-Naphthylamine C10H9N Amine group at position 1 of naphthalene
2-Naphthylamine C10H9N Amine group at position 2 of naphthalene
N-Phenyl-2-naphthylamine C16H13N 2-Naphthylamine with phenyl substituent
Isopropylamine C3H9N Simple aliphatic amine: (CH3)2CHNH2

Physical and Chemical Properties

Compound Physical State Melting Point (°C) Boiling Point (°C) Solubility
This compound Solid (inferred) Not reported Not reported Likely organic solvents
1-Naphthylamine Colorless crystals 50 301 Insoluble in water
2-Naphthylamine Crystalline solid 113 306 Poor in water
N-Phenyl-2-naphthylamine Solid 100–105 Decomposes Soluble in toluene
Isopropylamine Colorless liquid -95 32.4 Miscible in water

Key Research Findings and Trends

Carcinogenicity of Naphthylamines: Both 1- and 2-naphthylamine are classified as Group 1 carcinogens by IARC due to their role in bladder cancer . This raises concerns for this compound, as structural similarity may imply comparable risks.

Antioxidant Functionality : N-Phenyl-2-naphthylamine demonstrates that bulky substituents on naphthylamine can enhance stability in rubber and plastics . The isopropyl group in this compound may offer similar steric protection, making it a candidate for antioxidant applications.

Industrial Phase-Outs : Regulatory bans on 2-naphthylamine (1970s) highlight the need for safer alternatives. Derivatives like N-phenyl-2-naphthylamine remain in use under controlled conditions, suggesting a pathway for regulated use of this compound .

Q & A

Basic Research Questions

Q. How is 2-Isopropyl-[1]naphthylamine synthesized, and what analytical methods confirm its purity?

  • Methodology : The synthesis of aromatic amines like this compound typically involves alkylation or substitution reactions. For example, analogous compounds (e.g., (prop-2-yn-1-yloxy)naphthalene) are synthesized using propargyl bromide and K₂CO₃ in DMF under reflux, followed by purification via column chromatography .
  • Characterization : Confirm purity and structure using HPLC, NMR, and mass spectrometry. The IUPAC guidelines () emphasize rigorous physicochemical characterization, including melting point determination and spectroscopic validation (¹H/¹³C NMR, FTIR) .

Q. What are the primary toxicological mechanisms of this compound in vertebrate models?

  • Mechanistic Insight : Studies on structurally similar naphthylamine derivatives (e.g., N-phenyl-1-naphthylamine) show activation of cytochrome P450 enzymes (e.g., CYP1A) in snapping turtles, indicating Phase I detoxification pathways. Dose-dependent modulation of CYP2B transcripts suggests metabolic disruption .
  • Experimental Design : Expose model organisms (e.g., zebrafish) to graded concentrations and measure hepatic enzyme activity via qPCR or Western blot .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between aquatic and terrestrial species?

  • Comparative Analysis : Aquatic species (e.g., turtles) exhibit higher CYP1A induction due to prolonged environmental exposure, whereas terrestrial mammals may prioritize glucuronidation (Phase II). Design cross-species studies using liver microsomes or in vitro hepatocyte models to compare metabolite profiles .
  • Data Tools : Use LC-MS/MS to identify species-specific metabolites like hydroxylated or glucuronidated derivatives .

Q. What methodological challenges arise in detecting environmental residues of this compound, and how can they be addressed?

  • Challenges : Low environmental concentrations (<1 ppb) and matrix interference (e.g., organic matter in water).
  • Solutions : Optimize extraction using solid-phase microextraction (SPME) paired with GC-MS or high-resolution LC-Orbitrap. Validate methods via spike-recovery experiments in soil/water matrices .

Q. How can contradictory data on dose-response relationships for this compound be resolved in ecotoxicological studies?

  • U-shaped Curves : highlights non-monotonic responses (e.g., hormesis) in antioxidant pathways. Address contradictions by testing a wider dose range (e.g., 0.1–10,000 ng/g) and multiple endpoints (e.g., oxidative stress markers, DNA adducts) .
  • Statistical Models : Apply benchmark dose (BMD) modeling or Bayesian networks to quantify uncertainty .

Q. What advanced computational models predict the environmental partitioning of this compound?

  • Modeling Approaches : Use quantitative structure-activity relationship (QSAR) tools to estimate log Kow (partition coefficient) and bioaccumulation potential. Fugacity models (e.g., EQC) can predict distribution in soil (36.3%), water (28.9%), and sediment (33.9%) based on analogous compounds .
  • Validation : Compare predicted vs. measured concentrations in field studies using passive samplers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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